methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Description
Methyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Characterization and Reactivity Studies
Research has explored the synthesis and reactivity of imidazole derivatives, providing insights into their spectroscopic properties and chemical reactivity. These studies employ spectroscopic methods such as IR, FT-Raman, and NMR, alongside computational approaches to predict molecular behavior. Investigations into molecular dynamics, electrostatic potentials, and reactivity indices reveal the compounds' interactions and potential sites for chemical modifications or biological interactions (Hossain et al., 2018).
Antiprotozoal and Antimicrobial Activities
Imidazole derivatives have been synthesized and evaluated for their potential antiprotozoal and antimicrobial activities. Research into these compounds includes the development of new synthetic pathways and the assessment of their biological activities against various protozoal infections and microbial strains. Such studies provide a foundation for the development of novel therapeutic agents (Ismail et al., 2004).
Photochromism and Material Science Applications
The synthesis of imidazole-based compounds and their dimer forms has been investigated for their photochromic properties. These studies are significant for the development of photoresponsive materials, which have applications in various technological fields such as information storage, sensors, and optoelectronics (Bai et al., 2010).
Properties
IUPAC Name |
methyl 2-[6-(2-methoxy-5-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-11-6-7-14(29-4)13(8-11)25-12(2)9-23-16-17(21-19(23)25)22(3)20(28)24(18(16)27)10-15(26)30-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAMIICBJPGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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